molecular formula C14H13ClO2 B3059780 4-(2-Chloro-4-ethoxyphenyl)phenol CAS No. 1261910-60-4

4-(2-Chloro-4-ethoxyphenyl)phenol

Cat. No.: B3059780
CAS No.: 1261910-60-4
M. Wt: 248.70
InChI Key: ANKIOAYESUDKNX-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)phenol is an organic compound with the molecular formula C14H13ClO2 It is a derivative of phenol, characterized by the presence of a chloro group and an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chloro-4-ethoxyphenyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-4-ethoxyphenylboronic acid with phenol in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-ethoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro and ethoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes, leading to antimicrobial or antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-4-ethoxyphenyl)phenol is unique due to the presence of both chloro and ethoxy groups on the phenyl ring. This combination of substituents can enhance its chemical reactivity and biological activity compared to similar compounds. The specific arrangement of these groups also influences its physical properties, such as solubility and melting point .

Properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-2-17-12-7-8-13(14(15)9-12)10-3-5-11(16)6-4-10/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKIOAYESUDKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683599
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-60-4
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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